2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol
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Overview
Description
2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol is a Schiff base compound, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields such as chemistry, biology, and medicine due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 3-aminopyridine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits biological activities such as antimicrobial and antioxidant properties.
Medicine: Potential use in developing pharmaceutical agents due to its biological activities.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol involves its ability to form stable complexes with metal ions. This is due to the presence of donor atoms (nitrogen and oxygen) in its structure, which can coordinate with metal ions. These metal complexes can exhibit various biological activities, such as enzyme inhibition and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-(2-hydroxyphenyl)methylideneamino]phenol: Similar structure but with a phenol group instead of a pyridine ring.
2-[(E)-(2-hydroxyphenyl)methylideneamino]benzaldehyde: Similar structure but with a benzaldehyde group instead of a pyridine ring.
Uniqueness
2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol is unique due to the presence of both a pyridine ring and a Schiff base moiety in its structure. This combination allows it to form stable metal complexes and exhibit a wide range of biological activities, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H10N2O2 |
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Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol |
InChI |
InChI=1S/C12H10N2O2/c15-10-5-2-1-4-9(10)8-14-12-11(16)6-3-7-13-12/h1-8,15-16H/b14-8+ |
InChI Key |
QHVRXRAGGGFCOI-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/C2=C(C=CC=N2)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=CC=N2)O)O |
Origin of Product |
United States |
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